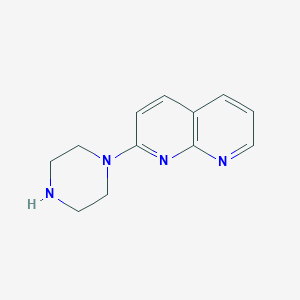

2-(Piperazin-1-YL)-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-10-3-4-11(15-12(10)14-5-1)16-8-6-13-7-9-16/h1-5,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSVZZLZDIYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613970 | |

| Record name | 2-(Piperazin-1-yl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-92-8 | |

| Record name | 2-(1-Piperazinyl)-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperazin-1-yl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperazin 1 Yl 1,8 Naphthyridine and Its Analogues

Conventional Synthetic Approaches to the 2-(Piperazin-1-YL)-1,8-Naphthyridine Core

Conventional synthetic routes to the 2-(piperazin-1-yl)-1,8-naphthyridine core typically involve a two-step process: the initial construction of a suitably functionalized 1,8-naphthyridine (B1210474) ring, followed by the introduction of the piperazine (B1678402) group.

Preparation of Precursor 1,8-Naphthyridine Intermediates

The formation of the 1,8-naphthyridine ring system is a critical first step. Two of the most common and effective methods for this are the Vilsmeier-Haack reaction and the Friedländer annulation.

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of halogenated and formylated heterocycles. For the preparation of 1,8-naphthyridine precursors, this reaction typically involves the cyclization of an N-(pyridin-2-yl)acetamide derivative using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF). tsijournals.comtsijournals.comeurjchem.comekb.eg This method provides a regioselective route to 2-chloro-1,8-naphthyridine-3-carbaldehydes, which are versatile intermediates for further modification. tsijournals.comtsijournals.comeurjchem.comekb.eg The presence of electron-donating groups on the pyridine (B92270) ring can facilitate the cyclization process. tsijournals.com

Another widely used method is the Friedländer annulation , which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group, such as a ketone, in the presence of a base or acid catalyst. nih.govsemanticscholar.orgacs.orgorganic-chemistry.orgrsc.orgnih.gov This reaction offers a direct route to substituted 1,8-naphthyridines. The choice of catalyst and reaction conditions can be tailored to optimize the yield and regioselectivity of the product. nih.govacs.org For instance, the use of ionic liquids as both solvent and catalyst has been reported to provide a green and efficient alternative to traditional methods. nih.govacs.org

Table 1: Synthesis of Precursor 1,8-Naphthyridine Intermediates

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack Cyclization | Substituted N-(pyridin-2-yl) acetamides | POCl3, DMF | Substituted 2-chloro-1,8-naphthyridine-3-carbaldehydes | Not specified | tsijournals.com |

| Friedländer Annulation | 2-aminonicotinaldehyde, Acetophenone | [Bmmim][Im] (ionic liquid), 80 °C | 2-Phenyl-1,8-naphthyridine | 95% | acs.org |

| Friedländer Annulation | 2-aminonicotinaldehyde, Acetone | Choline (B1196258) hydroxide (B78521), H2O, 50 °C | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

Introduction of the Piperazine Moiety via Nucleophilic Substitution or Coupling Reactions

Once the precursor 1,8-naphthyridine intermediate, typically a 2-halo-1,8-naphthyridine, is synthesized, the piperazine moiety is introduced. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the halogen atom at the 2-position of the naphthyridine ring is displaced by the nucleophilic nitrogen of piperazine. researchgate.net To control the reaction and prevent di-substitution, it is often advantageous to use N-Boc-piperazine, where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. nih.gov The reaction is typically carried out in a suitable solvent in the presence of a base.

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination , offer a highly efficient and versatile method for the formation of the C-N bond between the 1,8-naphthyridine ring and piperazine. wikipedia.orgmdpi.com This palladium-catalyzed reaction is tolerant of a wide range of functional groups and can be used with various aryl halides (chlorides, bromides, and iodides). wikipedia.orgnih.govnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and yields. wikipedia.org

Table 2: Introduction of the Piperazine Moiety

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine-5-carboxylate, N-Boc-piperazine | Not specified | Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate | High | nih.gov |

| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOBut, Toluene, 80 °C | N1,N2-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

Microwave-Assisted Synthetic Strategies for 2-(Piperazin-1-YL)-1,8-Naphthyridine Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netkisti.re.krniscpr.res.inajrconline.orgnih.gov The synthesis of 2-(piperazin-1-yl)-1,8-naphthyridine analogues has been successfully achieved using microwave irradiation. nih.govresearchgate.net

For example, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were prepared using both microwave irradiation and conventional heating. The microwave-assisted method significantly reduced the reaction time from hours to minutes while providing comparable or even better yields. nih.gov The synthesis involved the reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) with various substituted piperazines in the presence of a base under microwave irradiation.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 h | 78% | nih.gov |

| Microwave Irradiation | 5 min | 85% | nih.gov |

Strategies for Derivatization at the Piperazine Nitrogen of 2-(Piperazin-1-YL)-1,8-Naphthyridine

The secondary amine of the piperazine ring in 2-(piperazin-1-yl)-1,8-naphthyridine provides a convenient handle for further derivatization, allowing for the synthesis of a wide array of analogues with diverse functionalities. Common derivatization strategies include acylation, amidation, alkylation, and arylation.

Acylation and Amidation Reactions

Acylation and amidation of the piperazine nitrogen are readily achieved by reacting the 2-(piperazin-1-yl)-1,8-naphthyridine core with acylating agents such as acyl chlorides or anhydrides. muni.czrdd.edu.iq These reactions are typically performed in the presence of a base to neutralize the acid generated during the reaction. This approach allows for the introduction of various acyl groups, leading to the formation of amides with a wide range of substituents.

Alkylation and Arylation Reactions

N-alkylation of the piperazine moiety can be accomplished through nucleophilic substitution with alkyl halides or via reductive amination. mdpi.comnih.govnih.gov Reductive amination involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the corresponding N-alkylated product. nih.govnih.gov

N-arylation of the piperazine ring can be achieved through copper-catalyzed methods like the Ullmann condensation or palladium-catalyzed reactions such as the Buchwald-Hartwig amination. wikipedia.orgcolab.wsmdpi.comorganic-chemistry.orgmdpi.com The Ullmann condensation typically requires high temperatures and a copper catalyst to couple the piperazine with an aryl halide. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination provides a milder and more general alternative for the synthesis of N-arylpiperazine derivatives. wikipedia.org

Table 4: Derivatization Reactions at the Piperazine Nitrogen

| Reaction Type | Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | 2-(Piperazin-1-yl)-1,8-naphthyridine | Acyl chloride/anhydride, Base | N-Acyl-2-(piperazin-1-yl)-1,8-naphthyridine | muni.cz |

| Reductive Amination | 2-(Piperazin-1-yl)ethanamine | N-methyl-4-piperidone, NaBH(OAc)3 | N-alkylated piperazine derivative | nih.gov |

| Ullmann Condensation | Indole, Iodobenzene | CuBr2 complex, K2CO3, H2O, 110 °C | N-Arylindole | mdpi.com |

Alternative Synthetic Pathways for Structurally Related 1,8-Naphthyridine-Piperazine Hybrids

The development of novel therapeutic agents often relies on the strategy of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. In the context of 2-(piperazin-1-yl)-1,8-naphthyridine, this approach has led to the synthesis of a diverse array of structurally related hybrids.

A prominent strategy involves the use of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a versatile intermediate. rsc.orgnih.gov This key building block can be synthesized and subsequently elaborated through various coupling reactions. For instance, researchers have successfully synthesized a series of N-phenylacetamide and phenylglycyl derivatives by reacting the intermediate with substituted N-phenylacetamides or by engaging it in acid-amine coupling reactions. rsc.orgnih.gov This modular approach allows for the systematic exploration of the chemical space around the piperazine moiety, leading to the generation of extensive compound libraries. rsc.org

One such pathway begins with the synthesis of the intermediate 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1). rsc.orgnih.gov This intermediate can then be reacted with various substituted N-phenylacetamides in the presence of sodium carbonate (Na₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) at elevated temperatures to yield 2-(4-(3-cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives. rsc.orgnih.gov Alternatively, coupling with 5-nitrofuran-2-carboxylic acid using coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) furnishes another class of hybrids. rsc.orgnih.gov

Another alternative route focuses on the synthesis of 2-(4-substituted piperazin-1-yl)1,8-naphthyridine-3-carboxylic acids . nih.gov These analogues have been prepared and evaluated for their potential as 5-HT3 receptor antagonists. nih.gov The synthesis typically involves the construction of the 1,8-naphthyridine core followed by the introduction of the substituted piperazine and subsequent hydrolysis to the carboxylic acid. This pathway provides access to hybrids with a different functional group at the 3-position, which can significantly influence the molecule's physicochemical properties and biological interactions. nih.gov

The table below summarizes selected examples of these alternative synthetic pathways for creating 1,8-naphthyridine-piperazine hybrids.

| Hybrid Class | Key Intermediate | Reaction Type | Key Reagents & Conditions | Resulting Analogue Example |

|---|---|---|---|---|

| N-Phenylacetamide Hybrids | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Nucleophilic Aromatic Substitution | Substituted N-phenylacetamides, Na₂CO₃, KI, DMF, 120 °C, 4–8 h. rsc.orgnih.gov | 2-(4-(3-Cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives. rsc.org |

| Nitrofuryl Hybrids | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Amide Coupling | 5-Nitrofurancarboxylic acid, HOBt, EDC·HCl, DIPEA, DMF, rt, 4 h. rsc.orgnih.gov | 2-(4-(5-Nitrofurancarbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile. rsc.org |

| Phenylglycyl Hybrids | 2-Chloro-N-phenylacetamide derivative of the core | Nucleophilic Substitution | Substituted anilines, Na₂CO₃, KI, DMF. rsc.org | 2-(4-(Phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives. rsc.org |

| Carboxylic Acid Hybrids | 1,8-Naphthyridine-3-carboxylic acid scaffold | Amidation | Appropriate amines (e.g., n-phenyl piperazine), sealed tube, 120°C, 24 h. nih.gov | 1-Benzyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide. nih.gov |

Exploration of Sustainable and Efficient Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of 1,8-naphthyridine derivatives, including those bearing a piperazine substituent. These protocols aim to reduce reaction times, improve yields, minimize waste, and utilize less hazardous materials compared to traditional synthetic methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 1,8-naphthyridine-piperazine hybrids. nih.gov For example, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were prepared using both microwave irradiation and conventional heating. nih.gov The microwave-assisted approach consistently demonstrated significantly reduced reaction times and improved yields. nih.govniscpr.res.in The Friedlander condensation, a key reaction for forming the naphthyridine core, has been successfully performed under solvent-free conditions using microwave irradiation with ammonium (B1175870) acetate (B1210297) as a catalyst, achieving high yields in a matter of minutes. niscpr.res.in

Ultrasonic irradiation , or sonochemistry, represents another green and efficient protocol. semanticscholar.orgekb.eg The use of ultrasound has been shown to dramatically decrease reaction times from hours to minutes and increase product yields in the synthesis of various 1,8-naphthyridine derivatives. semanticscholar.orgijmr.net.in This technique enhances chemical reactivity through acoustic cavitation, providing a versatile and environmentally benign pathway for a wide range of organic transformations. semanticscholar.org For instance, the one-pot multicomponent synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives has been efficiently carried out under ultrasonic irradiation in aqueous conditions, showcasing the method's superiority over conventional procedures in terms of yield and reaction time. researchgate.net

The use of environmentally benign solvents and catalysts is a cornerstone of green synthesis. The Friedlander reaction, traditionally reliant on harsh catalysts and organic solvents, has been successfully adapted to aqueous conditions. nih.govrsc.org Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst. nih.gov This method is not only environmentally friendly but also simplifies product separation. nih.gov Other green approaches include the use of recoverable catalysts like ionic liquids or developing catalyst-free reactions in eco-friendly solvents such as ethanol. kthmcollege.ac.in

The following table provides a comparative overview of sustainable protocols against conventional methods for the synthesis of 1,8-naphthyridine derivatives.

| Sustainable Protocol | Key Features | Example Reaction | Advantages Over Conventional Methods |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. niscpr.res.in | Friedlander condensation of 2-aminonicotinaldehyde with active methylene compounds. niscpr.res.in | Yields of 80-92% in 2-5 minutes, compared to poor yields (e.g., 15%) with conventional heating over longer periods. niscpr.res.in |

| Ultrasonic Irradiation (Sonochemistry) | Improved reaction rates and yields, mild conditions. semanticscholar.org | Synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. researchgate.net | Reaction times reduced from hours to minutes and yields increased from 69–83% to 88–96%. semanticscholar.orgijmr.net.in |

| Aqueous Synthesis (Friedländer Reaction) | Use of water as a solvent, biocompatible catalysts. nih.gov | Condensation of 2-aminonicotinaldehyde with carbonyl compounds using Choline Hydroxide (ChOH) catalyst. nih.gov | Avoids toxic organic solvents and expensive metal catalysts; easy product separation. nih.gov |

| Solvent-Free Solid-State Synthesis | Reactions conducted without a solvent, reducing waste. | Synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives. | Environmentally friendly, simple procedure. |

Biological Activity and Preclinical Pharmacological Evaluation of 2 Piperazin 1 Yl 1,8 Naphthyridine Analogues

Serotonin Receptor Modulatory Activities

Derivatives of 2-(piperazin-1-yl)-1,8-naphthyridine have been extensively studied for their ability to modulate serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological processes. tandfonline.com The focus has been particularly on the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and psychiatric conditions.

Several analogues of 2-(piperazin-1-yl)-1,8-naphthyridine have demonstrated potent 5-HT3 receptor antagonism in in vitro assays. The antagonist activity is often quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

A series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid analogues were synthesized and evaluated for their 5-HT3 receptor antagonism using guinea-pig ileum preparations. nih.gov Among these, compound 7a , identified as 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid, showed a particularly high pA2 value of 7.6 against the 5-HT3 agonist 2-methyl-5-HT. nih.govnih.gov This indicates a strong antagonist effect, greater than that of the established 5-HT3 antagonist ondansetron (pA2 ≈ 6.6). nih.gov

In another study focusing on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives, the compound 6d , or 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, was identified as having the most favorable 5-HT3 receptor antagonism in the guinea pig ileum model. nih.gov Similarly, the compound NA-2 , 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, was noted for having a pA2 value comparable to ondansetron. nih.gov

| Compound | Structure | pA2 Value | Reference |

|---|---|---|---|

| 7a (2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid) | 1,8-Naphthyridine-3-carboxylic acid with a 4-phenylpiperazin-1-yl group at position 2 | 7.6 | nih.govnih.gov |

| NA-2 (2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) | 1,8-Naphthyridine-3-carbonitrile (B1524053) with a 4-methylpiperazin-1-yl group at position 2 | Comparable to Ondansetron | nih.gov |

| 6d (2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) | 1,8-Naphthyridine-3-carbonitrile with a 4-allylpiperazin-1-yl group at position 2 | Favorable Antagonism | nih.gov |

The anxiolytic potential of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids has been investigated, leveraging their properties as 5-HT3 receptor antagonists. Studies in rodent behavioral models are a cornerstone of this preclinical assessment. For instance, compounds with anxiolytic-like properties typically increase the number of entries and the time spent in the open arms of the elevated plus-maze or increase punished crossings in the four-plate test. mdpi.comnih.gov While specific data on anxiolytic-like effects for this exact class of compounds is emerging, the established link between 5-HT3 antagonism and anxiolysis supports their investigation in this area. researchgate.net

The potential of 2-(piperazin-1-yl)-1,8-naphthyridine analogues as antidepressants has been evaluated in various rodent models, which are designed to screen for antidepressant-like activity. Key models include the forced swim test (FST) and the tail suspension test (TST), where a reduction in immobility time is indicative of an antidepressant effect.

Acute treatment with 7a (2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid) produced significant antidepressant-like effects in both the FST and TST in mice, without affecting baseline locomotion. nih.gov Furthermore, sub-chronic treatment with 7a for 14 days significantly attenuated behavioral deficits in rats that had undergone bilateral olfactory bulbectomy, a model known to induce depressive-like behaviors. nih.gov

Similarly, the analogue NA-2 (2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) also demonstrated antidepressant-like effects in the mouse FST and TST following both acute and chronic (14-day) administration. nih.gov Chronic treatment with NA-2 also reversed behavioral deficits in the olfactory bulbectomized rat model. nih.gov Studies into the mechanism suggest that the antidepressant-like action of these compounds is mediated through an interaction with the serotonergic system. nih.gov

| Compound | Rodent Model | Observed Effect | Reference |

|---|---|---|---|

| 7a | Forced Swim Test (FST) - Mice | Reduced immobility | nih.govnih.gov |

| 7a | Tail Suspension Test (TST) - Mice | Reduced immobility | nih.govnih.gov |

| 7a | Olfactory Bulbectomy (OBX) - Rats | Attenuated behavioral anomalies | nih.gov |

| NA-2 | Forced Swim Test (FST) - Mice | Reduced immobility | nih.gov |

| NA-2 | Tail Suspension Test (TST) - Mice | Reduced immobility | nih.gov |

| NA-2 | Olfactory Bulbectomy (OBX) - Rats | Restored behavioral deficits | nih.gov |

Anti-Mycobacterial Potential

In the search for new treatments for tuberculosis, 1,8-naphthyridine (B1210474) derivatives have been explored for their anti-mycobacterial properties. nih.gov The incorporation of a piperazine (B1678402) ring at the 2-position has led to the development of analogues with promising activity against Mycobacterium tuberculosis.

The in vitro anti-mycobacterial activity of synthesized 2-(piperazin-1-yl)-1,8-naphthyridine analogues is typically determined by their minimum inhibitory concentration (MIC) against the standard H37Rv strain of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method used for this evaluation. nih.gov

A study of 1,8-naphthyridine-3-carbonitrile derivatives revealed that their MIC values against the Mtb H37Rv strain ranged from 6.25 to ≥50 μg/mL. nih.govrsc.org The compound ANA-12 , identified as 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, showed remarkable anti-tubercular activity with an MIC value of 6.25 μg/mL, which is equivalent to the standard drug ethambutol. nih.gov Other compounds in the same series, such as ANC-2 , ANA-1 , ANA 6–8 , and ANA-10 , displayed moderate to good activity with MIC values of 12.5 μg/mL. rsc.org

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| ANA-12 | 6.25 | nih.govrsc.org |

| ANC-2 | 12.5 | rsc.org |

| ANA-1 | 12.5 | rsc.org |

| ANA 6-8 | 12.5 | rsc.org |

| ANA-10 | 12.5 | rsc.org |

| Ethambutol (Standard) | 6.25 | nih.gov |

| Rifampicin (Standard) | 3.13 | nih.gov |

The emergence of multi-drug resistant (MDR) strains of M. tuberculosis necessitates the development of novel therapeutic agents. Research has indicated that some naphthyridone derivatives are effective in treating MDR-TB. nih.gov One of the most active molecules reported in a related series, compound B , demonstrated an in vitro MIC of 0.04 μM against an MDR-TB strain. nih.gov While this specific compound is not a 2-(piperazin-1-yl)-1,8-naphthyridine, its efficacy highlights the potential of the broader 1,8-naphthyridine scaffold in combating drug-resistant tuberculosis. Further investigation into 2-(piperazin-1-yl)-1,8-naphthyridine analogues specifically against MDR strains is a critical next step.

Anticancer Research and Cytotoxic Investigations

The 1,8-naphthyridine scaffold, particularly when combined with a piperazine moiety, has emerged as a significant pharmacophore in the development of novel anticancer agents. nih.govnih.gov These compounds exhibit a broad spectrum of cytotoxic activities across various cancer cell lines, operating through diverse mechanisms of action. ekb.egresearchgate.net Research has highlighted their potential as apoptosis-inducing agents, cell cycle inhibitors, and inhibitors of crucial enzymes involved in cancer progression. ekb.eg

Modulation of Cellular Processes in Carcinoma Cell Lines

Analogues of 2-(piperazin-1-yl)-1,8-naphthyridine have demonstrated significant capabilities in modulating cellular processes within carcinoma cells, primarily by inducing cell cycle arrest and apoptosis. For instance, the derivative 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine has been shown to impair the proliferation of larynx carcinoma (Hep-2) cells. researchgate.netresearchgate.net This compound was observed to induce cell cycle arrest in the G0/G1 phase. researchgate.net

Furthermore, various synthesized 1,8-naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against a range of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). researchgate.net Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have shown potent activity. nih.gov For example, compound 47 displayed IC₅₀ values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines, respectively. nih.gov Another derivative, compound 36 , had an IC₅₀ of 1.19 µM on PA-1 (ovarian cancer) cells. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | nih.gov |

| Compound 47 | K-562 (Leukemia) | 0.77 | nih.gov |

| Compound 36 | PA-1 (Ovarian) | 1.19 | nih.gov |

| Compound 29 | PA-1 (Ovarian) | 0.41 | nih.gov |

| Compound 29 | SW620 (Colon) | 1.4 | nih.gov |

| Compound Q | SW480 (Colorectal) - Hypoxic | 10.90 ± 0.46 | nih.gov |

| Compound Q | SW480 (Colorectal) - Normoxic | 17.03 ± 1.09 | nih.gov |

Interference with Microtubule Dynamics

Microtubules, essential components of the cytoskeleton, play a critical role in mitosis, making them a key target for anticancer drugs. researchgate.netmdpi.com Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. nih.gov The 1,8-naphthyridine-piperazine scaffold has shown promise in this area.

Specifically, the compound 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine has been found to alter the polymerization state of microtubules. researchgate.net In studies using larynx carcinoma (Hep-2) cells, this compound induced a stabilizing effect on the microtubular network, an outcome visually similar to that produced by the well-known microtubule-stabilizing agent, paclitaxel. researchgate.net This effect is distinct from microtubule destabilizers like demecolcine. researchgate.net This suggests that certain analogues can interfere with the normal function of the mitotic spindle, contributing to their anticancer effects. nih.gov

Impact on Mitochondrial Membrane Potential and Apoptotic Pathways

A key mechanism through which many anticancer agents induce cell death is the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial function. nih.gov A critical event in this pathway is the disruption of the mitochondrial membrane potential (MMP). nih.govmdpi.com

Research has demonstrated that 1,8-naphthyridine-piperazine derivatives can effectively trigger this pathway. The compound 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine was reported to cause a loss of MMP in HepG2 (liver carcinoma) cells, which was followed by the release of pro-apoptotic proteins. researchgate.net Flow cytometry analysis confirmed a significant increase in early and late-phase apoptotic cells after treatment with this compound. researchgate.net

Similarly, a novel 1,8-naphthalimide-piperazine derivative, referred to as Compound Q , was shown to decrease the MMP in SW480 colorectal cancer cells, an important step in initiating apoptosis. nih.gov The study utilized JC-1 assays, where a shift in fluorescence from red to green indicates mitochondrial depolarization. nih.gov This disruption of mitochondrial function, leading to an increase in intracellular reactive oxygen species (ROS) and cytochrome c release, is a hallmark of the intrinsic apoptotic pathway. nih.gov

Inhibition of Kinase Activities (e.g., EGFR, Protein Kinase)

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. mdpi.com Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

The development of small molecule inhibitors targeting tyrosine kinases has been a significant focus in cancer therapy. mdpi.com Hybrids incorporating a piperazine ring have been specifically designed to target key tyrosine kinases like EGFR, VEGFR, and HER2. mdpi.comnih.gov Molecular docking studies have shown that rhodanine-piperazine hybrids can form stable binding interactions with the active sites of these kinases. nih.gov This inhibition of kinase activity disrupts downstream signaling pathways essential for tumor progression, contributing to the anticancer effects of these compounds. nih.gov

Topoisomerase and DNA Gyrase Inhibition Mechanisms

Topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription. whiterose.ac.uk Their inhibition leads to DNA damage and ultimately triggers cell death, making them established targets for cancer chemotherapy. ekb.eg The 1,8-naphthyridine scaffold is a core component of several topoisomerase inhibitors. researchgate.net

Vosaroxin, a prominent anticancer agent containing the 1,8-naphthyridine moiety, functions as a topoisomerase II (Topo II) poison by intercalating with DNA. researchgate.net Other novel 1,8-naphthyridine derivatives have been designed and synthesized as potential Topo II inhibitors. nih.gov For example, compound 5p from one study showed a potent Topo IIβ inhibitory effect and molecular docking suggested a unique binding pattern within the etoposide binding pocket of the enzyme. nih.gov

While DNA gyrase is the primary target in bacteria for quinolone antibiotics, which often feature a naphthyridine core, the general mechanism of inhibiting type II topoisomerases is relevant. mdpi.comnih.gov Enoxacin, a fluoroquinolone antibiotic with a 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid structure, acts by blocking bacterial DNA replication through the inhibition of DNA gyrase. mdpi.com This highlights the inherent capability of the 1,8-naphthyridine-piperazine structure to interact with and inhibit type II topoisomerase enzymes.

Other Significant Biological Activities of 1,8-Naphthyridine-Piperazine Structures

Beyond their extensive investigation as anticancer agents, compounds featuring the 1,8-naphthyridine-piperazine core have demonstrated a wide array of other pharmacological activities. nih.govnih.govtandfonline.com This structural motif is versatile and has been successfully exploited to develop agents for various therapeutic areas.

The most well-documented of these activities is their antimicrobial effect. mdpi.com The first naphthyridine derivative introduced for clinical use was nalidixic acid, an antibacterial agent that inhibits the A subunit of bacterial DNA gyrase. mdpi.com A key analogue containing a piperazine ring is Enoxacin, a broad-spectrum fluoroquinolone antibiotic used to treat infections caused by many Gram-positive and Gram-negative bacteria. mdpi.com

In addition to antimicrobial and anticancer properties, the 1,8-naphthyridine scaffold has been associated with:

Anti-inflammatory and Analgesic Activity nih.gov

Antiviral Activity nih.govresearchgate.net

Antimalarial Activity researchgate.net

Antitubercular Activity researchgate.net

Applications in Neurological Disorders , including potential treatments for Alzheimer's disease and depression. nih.gov

Cardiovascular Effects , such as anti-hypertensive and platelet aggregation inhibition properties. nih.gov

This diverse range of biological activities underscores the significance of the 1,8-naphthyridine-piperazine scaffold as a privileged structure in medicinal chemistry and drug discovery. nih.govtandfonline.com

Antiviral Properties (e.g., Anti-HIV)

The 1,8-naphthyridine scaffold is a significant pharmacophore that has demonstrated a range of biological activities, including antiviral properties against various viruses such as HIV, HCMV, HSV, HPV, and HCV. nih.gov The antiviral activity of many 1,8-naphthyridine analogs has been reported in the nanomolar range. nih.gov

Research into piperazine-derived compounds has also identified potential HIV-1 reverse transcriptase (HIV-1 RT) inhibitors. One such study synthesized a series of piperazine derivatives and evaluated their anti-HIV activity. researchgate.net Among the tested compounds, compound 9k showed notable anti-HIV activity with an IC50 value of 13.18 ± 1.62 µg/ml in TZM-bl cells. researchgate.net Molecular docking studies suggested that this compound may serve as a template for developing new molecules for HIV treatment. researchgate.net

In the context of HIV capsid (CA) modulators, a series of 2-piperazineone peptidomimetics were designed and synthesized. nih.gov The compound F-Id-3o emerged as the most potent in this series against HIV-1, with an EC50 value of 6.0 μM. nih.gov Interestingly, this series of compounds showed a greater inhibitory activity against HIV-2, with Id-3o having an EC50 value of 2.5 μM. nih.gov

Another area of investigation involves 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT). These derivatives were evaluated as potential topical microbicides with anti-HIV activity. mdpi.com The 5′-O-(12-azidododecanoyl) (5 ), 5′-O-myristoyl (6 ), and 5′-O-(12-thioethyldodecanoyl) (8 ) derivatives of FLT were more active against both cell-free lymphocytotropic and monocytotropic strains of the virus, with EC50 values of 0.4 μM, 1.1 μM, and <0.2 μM, respectively. mdpi.com These compounds also showed activity against cell-associated virus. mdpi.com

Furthermore, aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have been studied as anti-HIV compounds. mdpi.com These compounds were found to inhibit the strand transfer stage of HIV integrase and demonstrated anti-HIV activity in infected cells at submicromolar concentrations. mdpi.com

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 9k | HIV-1 RT | IC50 | 13.18 ± 1.62 µg/ml | researchgate.net |

| F-Id-3o | HIV-1 Capsid | EC50 | 6.0 μM | nih.gov |

| Id-3o | HIV-2 Capsid | EC50 | 2.5 μM | nih.gov |

| 5'-O-(12-azidododecanoyl) FLT derivative (5) | Cell-free HIV | EC50 | 0.4 μM | mdpi.com |

| 5'-O-myristoyl FLT derivative (6) | Cell-free HIV | EC50 | 1.1 μM | mdpi.com |

| 5'-O-(12-thioethyldodecanoyl) FLT derivative (8) | Cell-free HIV | EC50 | <0.2 μM | mdpi.com |

Antimalarial Efficacy

Derivatives of 1,8-naphthyridine have been investigated for their potential as antimalarial agents. nih.gov Research has demonstrated the antimalarial effect of both mono- and di-substituted piperazines on chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net

A study on 2,8-disubstituted-1,5-naphthyridines, which were initially identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K), revealed a dual mechanism of action. nih.gov Certain 1,5-naphthyridines with basic groups at the 8-position not only retained their Plasmodium PI4K inhibitory activity but also inhibited hemozoin formation, a critical process in the parasite's hemoglobin degradation pathway. nih.gov A representative compound from this series was effective in a humanized NSG mouse malaria infection model at a single oral dose of 32 mg/kg. nih.gov

In another study, a parallel synthesis of piperazine tethered thiazole compounds was conducted to identify novel antiplasmodial agents. mdpi.com Screening of these compounds against the multi-drug-resistant P. falciparum Dd2 strain led to the identification of compounds with EC50 values ranging from 100 to 350 nM. mdpi.com The most promising compound, 2291-61 , exhibited an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain. mdpi.com

| Compound/Derivative Series | Target Organism/Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Representative 2,8-disubstituted-1,5-naphthyridine | P. falciparum (in vivo) | Effective Dose | 32 mg/kg (single oral dose) | nih.gov |

| Piperazine tethered thiazoles | P. falciparum Dd2 (multi-drug resistant) | EC50 | 100 - 350 nM | mdpi.com |

| 2291-61 | P. falciparum Dd2 (chloroquine-resistant) | EC50 | 102 nM | mdpi.com |

Antihypertensive Investigations

Certain derivatives of 1,8-naphthyridine have been synthesized and evaluated for their potential antihypertensive activity. nih.govnih.gov A study focused on a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives with various substitutions at the 2 and 7 positions. nih.gov These compounds were investigated to determine a possible vasodilator mechanism of action. nih.gov

Several compounds from this series, including 22 , 23 , 27-29 , 47 , and 48 , demonstrated satisfactory potency with pIC50 values greater than 5. nih.gov Notably, compound 23 showed a particularly interesting level of potency with a pIC50 of 6.92. nih.gov For selected compounds, their vasorelaxing activity was further evaluated in the presence of a guanylate cyclase blocker (ODQ) or an adenylate cyclase blocker (SQ 22536), suggesting that some of these compounds may act as guanylate-cyclase inhibitors. nih.gov Additionally, compounds 19 , 22 , and 23 were tested in the presence of an ATP-sensitive potassium channel blocker (glybenclamide) and appeared to have activating properties on these channels. nih.gov

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| 22 | pIC50 | >5 | nih.gov |

| 23 | pIC50 | 6.92 | nih.gov |

| 27 | pIC50 | >5 | nih.gov |

| 28 | pIC50 | >5 | nih.gov |

| 29 | pIC50 | >5 | nih.gov |

| 47 | pIC50 | >5 | nih.gov |

| 48 | pIC50 | >5 | nih.gov |

Anticonvulsant Activities

The 1,8-naphthyridine scaffold has been associated with anticonvulsant properties. nih.gov Similarly, piperazine derivatives have been shown to possess anticonvulsant activity. researchgate.net

A study on two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) , which block excitation at glutamate receptors, evaluated their anticonvulsant effects in rodent models. nih.gov In DBA/2 mice, pBB-PzDA (0.01 µmol i.c.v.) and pCB-PzDA (0.03 µmol i.c.v.) protected against sound-induced clonic and tonic seizures. nih.gov

Another investigation into a series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines revealed high anticonvulsant activity. nih.gov Specifically, compounds 3a,b,d,f–i and 4a,d,f,i displayed significant effects, particularly in the pentylenetetrazol antagonism test, where their performance surpassed that of the established antiepileptic drug ethosuximide. nih.gov The structure-activity relationship study indicated that the presence of a diphenylmethyl group in the piperazine ring was beneficial for the anticonvulsant activity of both series of compounds. nih.gov

A separate series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant potential. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , showed a more favorable ED50 value than the reference drug, valproic acid, in the maximal electroshock (MES) seizure test. mdpi.com

| Compound/Derivative Series | Test Model | Observation | Reference |

|---|---|---|---|

| pBB-PzDA | Sound-induced seizures in DBA/2 mice | Protective at 0.01 µmol i.c.v. | nih.gov |

| pCB-PzDA | Sound-induced seizures in DBA/2 mice | Protective at 0.03 µmol i.c.v. | nih.gov |

| Pyrazolo[3,4-c]-2,7-naphthyridines (3a,b,d,f–i) | Pentylenetetrazol antagonism test | High anticonvulsant activity, surpassing ethosuximide | nih.gov |

| Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines (4a,d,f,i) | Pentylenetetrazol antagonism test | High anticonvulsant activity, surpassing ethosuximide | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Maximal Electroshock (MES) seizure test | ED50 of 68.30 mg/kg (more potent than valproic acid) | mdpi.com |

Research in Neurodegenerative Diseases (e.g., Alzheimer's, Multiple Sclerosis)

Derivatives of 1,8-naphthyridine have shown potential in addressing neurological disorders, including neurodegenerative diseases like Alzheimer's disease and multiple sclerosis. nih.govnih.gov The versatility of the 1,8-naphthyridine scaffold has prompted extensive biological evaluations to uncover new pharmacological applications, including its potential to treat neurodegenerative disorders. nih.gov

The global burden of neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis is significant and expected to increase, highlighting the urgent need for novel therapeutic strategies. mdpi.commdpi.com Research in this area is focused on understanding the mechanisms of neurodegeneration and developing drugs that can limit disease progression, offer neuroprotection, and promote neural repair. mdpi.com

While specific preclinical data on "2-(Piperazin-1-YL)-1,8-naphthyridine" in models of Alzheimer's or multiple sclerosis is not detailed in the provided search results, the broader class of 1,8-naphthyridine derivatives is recognized for its potential in this therapeutic area. nih.govnih.gov

Enzyme and Receptor Interactions Beyond Serotonin Receptors (e.g., CB2 receptor, H1R antagonism)

Analogues of 2-(Piperazin-1-YL)-1,8-naphthyridine have been investigated for their interactions with various enzymes and receptors beyond the serotonin system.

Cannabinoid Receptor 2 (CB2) Interactions: A study on 1,8-naphthyridin-2-one derivatives and their analogues identified them as selective CB2 receptor agonists. researchgate.net The activation of the CB2 receptor is being explored as a therapeutic strategy, particularly in conditions like multiple sclerosis, as it may offer beneficial effects without the psychoactive side effects associated with CB1 receptor activation. researchgate.net

Histamine H3 Receptor (H3R) Antagonism: Research into piperazine and piperidine derivatives has revealed their potential as histamine H3 receptor antagonists. nih.gov H3 receptors are involved in neuromodulatory functions in the central nervous system, regulating the release of various neurotransmitters. nih.gov

Enzyme Inhibition: Some 1,8-naphthyridine derivatives have been identified as potent and selective inhibitors of various enzymes and kinases. nih.gov For instance, certain 1,8-naphthyridines have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase, which explains their antitubercular activity. mdpi.com The antiproliferative activity of some 1,8-naphthyridines, such as voreloxin, is thought to be related to topoisomerase II inhibition. mdpi.com

Insecticidal Activities

Derivatives of 1,8-naphthyridine have been synthesized and evaluated for their insecticidal properties. nih.govrhhz.net In one study, novel 1,8-naphthyridine derivatives were designed by hybridizing the 1,8-naphthyridine scaffold with a neonicotinoid core structure. rhhz.net

Several of the synthesized compounds exhibited excellent insecticidal activity against cowpea aphids (Aphis craccivora), with LC50 values ranging from 0.011 mmol/L to 0.067 mmol/L. rhhz.net The study also noted that the introduction of fluorine to the molecule could enhance its insecticidal activity. rhhz.net These findings suggest that the 1,8-naphthyridine structure is a promising scaffold for the development of new insecticides. rhhz.net

| Compound Series | Target Pest | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| Novel 1,8-naphthyridine derivatives | Cowpea aphids (Aphis craccivora) | LC50 | 0.011 - 0.067 mmol/L | rhhz.net |

Structure Activity Relationship Sar Analysis of 2 Piperazin 1 Yl 1,8 Naphthyridine Derivatives

Influence of Substituents on the Piperazine (B1678402) Ring on Biological Efficacy

The piperazine ring at the C-2 position of the 1,8-naphthyridine (B1210474) core serves as a crucial site for molecular modification, significantly impacting the biological activity of the derivatives. The nature of the substituent on the distal nitrogen of the piperazine moiety can dictate the potency and selectivity of the compound.

In the context of anti-tubercular activity, a series of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile analogues (ANA series) demonstrated how different substituents on the piperazine ring modulate efficacy against Mycobacterium tuberculosis H37Rv. The introduction of a 5-nitrofuran heteroaromatic ring attached via a carbonyl linker, as seen in compound 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) , resulted in remarkable anti-tubercular activity, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. rsc.org This potency is comparable to the standard drug ethambutol.

Conversely, the attachment of substituted N-phenylacetamide groups to the piperazine ring led to varied activities. rsc.org Compounds bearing electron-withdrawing groups, such as nitro (–NO2) or chloro (–Cl) on the phenyl ring, generally displayed moderate to good activity. For instance, derivatives with these substitutions showed MIC values of 12.5 µg/mL. rsc.org This suggests that electron-withdrawing features on the terminal aromatic ring can enhance the anti-mycobacterial properties of the scaffold. The presence of the piperazine ring itself has been noted as essential for strong antiprotozoal activity in other 1,8-naphthyridine derivatives. mdpi.com

The table below summarizes the anti-tubercular activity of selected N-phenylacetamide derivatives, illustrating the impact of substitution on the piperazine ring.

| Compound ID | Substituent on Piperazine Ring | Anti-tubercular Activity (MIC in µg/mL) |

| ANA-1 | 2-chloro-N-phenylacetamide | 12.5 |

| ANA-6 | 4-nitro-N-phenylacetamide | 12.5 |

| ANA-7 | 2-nitro-N-phenylacetamide | 12.5 |

| ANA-8 | 3-nitro-N-phenylacetamide | 12.5 |

| ANA-10 | 3-chloro-N-phenylacetamide | 12.5 |

| ANA-12 | 5-nitrofuran-2-carbonyl | 6.25 |

Role of Structural Modifications on the 1,8-Naphthyridine Core

Modifications to the 1,8-naphthyridine nucleus are fundamental to the optimization of its biological activity. SAR studies have shown that substitutions at various positions of this core structure can significantly enhance potency and target specificity.

For anticancer applications, specific substitutions on the 1,8-naphthyridine ring are crucial for cytotoxicity. Research has indicated that an aminopyrrolidine functionality at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxyl group at the C-3 position are essential for eliciting the desired cytotoxic effects. nih.gov Furthermore, modifications at the 3rd position of the naphthyridine nucleus by incorporating various secondary amines have been shown to enhance binding efficiency and potency towards the Adenosine (B11128) A2A receptor, which is a target in conditions like Parkinson's disease. nih.govresearchgate.net

In the development of antimicrobial agents, the presence of electron-withdrawing groups on a phenyl ring attached to the 1,8-naphthyridine core at other positions has been found to improve activity. researchgate.net This aligns with the general observation that modulating the electronic properties of the scaffold can be a successful strategy for increasing biological efficacy. The 1,8-naphthyridine scaffold is a versatile platform, and its biological activities can be fine-tuned through strategic molecular modifications. nih.govnih.gov The core structure is a key component in several commercially available antibacterial drugs, such as nalidixic acid, which features a carboxyl group at C-3 and an ethyl group at N-1. mdpi.com

Correlations between Stereochemistry and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral 2-(piperazin-1-yl)-1,8-naphthyridine derivatives. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in pharmacological activity between enantiomers, as they can interact differently with chiral biological targets such as receptors and enzymes.

For instance, in a series of potent dopamine (B1211576) D3 receptor ligands, the individual enantiomers of the most potent racemic compound exhibited differential activity. The (-)-enantiomer displayed significantly higher affinity and selectivity for both D2 and D3 receptors compared to its (+)-enantiomeric counterpart. nih.gov Specifically, the (-)-enantiomer's inhibition constant (Ki) for the D3 receptor was 0.57 nM, whereas the (+)-enantiomer had a Ki of 3.73 nM. nih.gov Although this example does not feature the 1,8-naphthyridine core, it highlights the critical principle that stereoisomerism is a key determinant of biological function in molecules containing a substituted piperazine ring. This principle is broadly applicable in drug design, and the separation and evaluation of individual enantiomers of chiral 2-(piperazin-1-yl)-1,8-naphthyridine derivatives are crucial steps in identifying the more active and potentially safer stereoisomer.

Identification of Pharmacophoric Requirements for Specific Biological Actions

A pharmacophore model outlines the essential structural features of a molecule required to produce a specific biological response. For 2-(piperazin-1-yl)-1,8-naphthyridine derivatives, SAR studies have helped to define the key pharmacophoric requirements for various activities, including anticancer and antimicrobial effects.

For potent anticancer (cytotoxic) activity , the following pharmacophoric features have been identified on the 1,8-naphthyridine scaffold nih.gov:

A carboxy group at the C-3 position is considered essential.

An aminopyrrolidine functionality at the C-7 position contributes significantly to cytotoxicity.

A 2'-thiazolyl group at the N-1 position is also a key requirement for this activity.

For antimicrobial activity , particularly against bacteria, the pharmacophoric model is derived from the foundational structure of nalidixic acid and its successors. Key requirements include mdpi.comresearchgate.net:

The 1,8-naphthyridine core itself, which acts as the primary scaffold.

A carboxyl group at the C-3 position , which is a common feature in many quinolone and naphthyridine antibacterials, known to be important for inhibiting DNA gyrase.

Substitutions at the C-7 position , often with a nitrogen-containing heterocycle like piperazine, are crucial for antibacterial potency and spectrum. mdpi.com

An alkyl group at the N-1 position , such as the ethyl group in nalidixic acid.

For anti-tubercular activity , the pharmacophore appears to require rsc.orgrsc.org:

The 2-(piperazin-1-yl)-1,8-naphthyridine base structure.

A carbonitrile group at the C-3 position .

A terminal heteroaromatic ring (e.g., 5-nitrofuran) or a substituted N-phenylacetamide moiety attached to the piperazine ring, with electron-withdrawing groups on the phenyl ring enhancing activity.

These models provide a rational basis for the design and synthesis of new, more potent, and selective 2-(piperazin-1-yl)-1,8-naphthyridine derivatives for specific therapeutic targets.

Computational and in Silico Studies of 2 Piperazin 1 Yl 1,8 Naphthyridine Analogues

Molecular Docking Investigations

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target receptor. For 2-(piperazin-1-yl)-1,8-naphthyridine derivatives, these studies have been instrumental in elucidating their mechanism of action against various biological targets.

Molecular docking simulations are employed to forecast the binding affinity, a measure of the strength of the interaction between the ligand and its receptor. fums.ac.ir This is often expressed as a docking score or binding energy, where a more negative value indicates a stronger, more favorable interaction. fums.ac.ir

Studies on 1,8-naphthyridine (B1210474) analogues have revealed significant binding efficiencies against several key protein targets. For instance, docking studies against the human A2A adenosine (B11128) receptor showed that certain 1,8-naphthyridine derivatives exhibit high binding affinities. nih.gov One such derivative, N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide, recorded a high docking score of -8.562 and a free binding energy (MMGBSA dG bind) of -64.13 kcal/mol. nih.gov In another study focusing on piperazine-linked naphthalimide derivatives, which share structural similarities, analogues were docked against the carbonic anhydrase IX (CAIX) protein. nih.gov The results indicated strong binding affinities, with compound SA7 showing the best affinity at -8.61 kcal/mol, superior to other analogues in the series. nih.gov These predictions are crucial for ranking potential inhibitors and prioritizing them for further experimental validation.

Table 1: Predicted Binding Affinities of 1,8-Naphthyridine Analogues and Related Compounds against Various Receptors

| Compound/Analogue Type | Target Receptor | Predicted Binding Affinity / Docking Score (kcal/mol) | Reference |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | A2A Adenosine Receptor | -8.562 | nih.gov |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | A2A Adenosine Receptor | -8.407 | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | Carbonic Anhydrase IX | -8.61 | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA2) | Carbonic Anhydrase IX | -8.39 | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA4) | Carbonic Anhydrase IX | -8.04 | nih.gov |

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues within the receptor's binding site. For 1,8-naphthyridine analogues and related compounds, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In the case of piperazine-linked derivatives targeting the CAIX receptor, docking analyses revealed multiple hydrogen bonds with key residues such as Gln92, His68, Asn66, and Thr200. nih.gov These interactions are critical for anchoring the ligand within the active site and are consistent with those observed for other known carbonic anhydrase inhibitors. nih.gov Similarly, docking studies of 1,8-naphthyridine derivatives against the A2A adenosine receptor have identified crucial interactions that contribute to their high binding efficiency. nih.gov In other related structures, pi-pi and pi-cation interactions have also been identified as important contributors to the binding of inhibitors. nih.gov Understanding these specific molecular contacts is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance potency and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex, complementing the static view provided by molecular docking. These simulations track the movements of atoms over time, providing insights into the stability of the complex and the conformational behavior of the ligand.

A key application of MD simulations is to assess the stability of the docked ligand-receptor complex. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, typically lasting for nanoseconds. nih.gov

For piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives complexed with the CAIX protein, 100 ns MD simulations were performed. nih.gov The RMSD plots indicated that the protein-ligand complexes achieved substantial stability throughout the simulation, with only minor fluctuations observed. nih.gov For example, the complex with compound SA7 exhibited a stable trajectory, suggesting high protein stability upon ligand binding. nih.gov Likewise, MD simulation studies on 1,8-naphthyridine derivatives targeting the human A2A receptor also suggested that the lead compounds would form a stable complex with the receptor. nih.gov These findings provide strong evidence that the binding poses predicted by docking are maintained over time, reinforcing their validity.

MD simulations also allow for a detailed conformational analysis of the ligand while it is situated within the binding pocket. This analysis is crucial for understanding how the ligand adapts its shape to fit the receptor and maintain key interactions. Studies on piperazine-linked analogues have shown that the ligands maintain their structural integrity throughout the simulation period. polyu.edu.hk

A conformational study of 2-substituted piperazines, a core component of the title compounds, revealed a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can place key nitrogen atoms in a specific orientation that mimics the binding of other known ligands, which is critical for receptor binding. nih.gov For ether-linked compounds, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov Such conformational preferences are critical as they dictate the three-dimensional arrangement of pharmacophoric features, directly influencing binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method helps in understanding which structural properties are key to the activity of the compounds and allows for the prediction of the activity of new, unsynthesized analogues. researchgate.net

For naphthyridine derivatives, 2D-QSAR modeling has been successfully applied to predict their inhibitory activity against targets like HIV-1 integrase. researchgate.net In one study, several predictive QSAR models were generated, including stepwise-Multiple Linear Regression (MLR), consensus stepwise-MLR, and Genetic Algorithm-based Partial Least Squares (GAPLS)-MLR. researchgate.net These models demonstrated a strong correlation between the computed molecular descriptors and the experimental biological activities (pIC50). researchgate.net The robustness of these models is evaluated by statistical parameters such as the coefficient of determination (R²) for the training set and the predictive R² for an external test set. researchgate.net The combination of "quantum" and "molecular mechanical" descriptors was found to improve the predictive power of the models, providing useful information on the effects of polarizability and electronegativity on the activity of naphthyridine compounds. researchgate.net

Table 2: Statistical Results of 2D-QSAR Models for Naphthyridine Derivatives against HIV-1 Integrase

| QSAR Model Type | R² (Training Set) | R² (Test Set) | Reference |

| Stepwise-MLR | 0.848 | 0.521 | researchgate.net |

| Consensus Stepwise-MLR | 0.862 | 0.651 | researchgate.net |

| GAPLS-MLR | 0.709 | 0.502 | researchgate.net |

| Consensus GAPLS-MLR | 0.751 | 0.775 | researchgate.net |

Theoretical Predictions of Biological Targets and Pathways

The prediction of biological targets is a cornerstone of in silico drug discovery, enabling researchers to hypothesize the therapeutic potential of novel molecules. For analogues of 2-(piperazin-1-yl)-1,8-naphthyridine, various computational techniques are employed to identify likely protein targets and the biological pathways they modulate.

A common initial step involves the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. rsc.orgnih.gov This approach was utilized for 1,8-naphthyridine-3-carboxylic acid derivatives to identify potential antihistaminic agents. rsc.orgnih.gov

Molecular docking is a powerful and widely used method to predict the binding orientation and affinity of a small molecule to the active site of a target protein. This technique has been instrumental in identifying a diverse set of potential biological targets for 1,8-naphthyridine scaffolds. For instance, docking studies have suggested that these derivatives can interact with key proteins involved in various diseases. Targets identified through such computational predictions for the broader 1,8-naphthyridine class, which informs the study of piperazine-containing analogues, include the Histamine H1 receptor, DNA topoisomerase, the Adenosine A2A receptor, and the human estrogen receptor. rsc.orgnih.govjocpr.comnih.govresearchgate.net

In one study, molecular docking was used to assess the potential of newly synthesized 1,8-naphthyridine derivatives to act as antagonists for the Adenosine A2A receptor, a target relevant for neurodegenerative disorders. nih.gov Another computational investigation focused on the human estrogen receptor, a key target in breast cancer, and found that certain 1,8-naphthyridine derivatives had better binding energy than the standard drug, tamoxifen. researchgate.net Similarly, docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives indicated their ability to target Carbonic Anhydrase IX (CAIX), which is expressed in certain cancers. mdpi.com In the context of anti-mycobacterial research, docking results for active compounds are used as a basis to develop further molecules with potentially more potent activity. rsc.org

These theoretical predictions are often complemented by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. In silico ADMET predictions for 1,8-naphthyridine-3-carbonitrile (B1524053) analogues showed that their values fell within the acceptable range for marketed drugs, supporting their potential for further development. rsc.org

Table 1: Predicted Biological Targets for 1,8-Naphthyridine Analogues via In Silico Studies

| Predicted Target | Therapeutic Area | Computational Method Used | Reference |

| Histamine H1 Receptor | Allergy, Inflammation | Molecular Docking, PASS | rsc.orgnih.gov |

| DNA Topoisomerase | Antibacterial | Molecular Docking, QSAR | jocpr.com |

| Carbonic Anhydrase IX (CAIX) | Cancer | Molecular Docking, MD Simulation | mdpi.com |

| Adenosine A2A Receptor | Neurodegenerative Disorders | Molecular Docking, MD Simulation | nih.gov |

| Human Estrogen Receptor | Breast Cancer | Molecular Docking, DFT | researchgate.net |

| Anti-tubercular Targets | Infectious Disease | Molecular Docking | rsc.org |

This table is generated based on in silico studies of the broader 1,8-naphthyridine class of compounds, which provides a basis for investigating specific analogues like 2-(piperazin-1-yl)-1,8-naphthyridine.

In Silico Screening and Virtual Library Design for Novel Analogues

Building on the insights from target prediction, in silico screening and virtual library design represent the next logical step in the computational drug discovery pipeline. This process involves creating large, diverse libraries of virtual compounds based on a core scaffold, such as 2-(piperazin-1-yl)-1,8-naphthyridine, and then computationally evaluating their potential to interact effectively with a chosen biological target.

The design of these virtual libraries is often guided by Structure-Activity Relationship (SAR) studies. For example, research has shown that modifications at the 3rd position of the 1,8-naphthyridine nucleus by incorporating various secondary amines can enhance binding efficiency and potency towards the Adenosine A2A receptor. nih.gov This knowledge allows for the rational design of a focused virtual library where different amines are systematically substituted at this position to explore the chemical space and identify analogues with optimal binding characteristics.

Once a virtual library is designed, high-throughput virtual screening (HTVS) is performed, typically using molecular docking simulations. This screens thousands or even millions of compounds against the 3D structure of the target protein. The results are ranked based on scoring functions that estimate binding affinity and other parameters.

For instance, a study on anti-Parkinson's agents synthesized a series of 1,8-naphthyridine derivatives after predicting their binding efficiency to the A2A receptor through in silico methods. nih.gov The compounds with the highest docking scores and best binding energy were identified as promising candidates for further in vitro testing. nih.gov Similarly, in a search for antihistaminic agents, an in silico approach combining PASS predictions and docking was deemed suitable to guide the synthesis of effective compounds. rsc.orgnih.gov

The ultimate goal of this process is to prioritize a smaller, more manageable number of compounds for chemical synthesis and biological evaluation. jocpr.com This significantly increases the efficiency of the drug discovery process. The findings from these screenings, such as identifying that compounds with electron-withdrawing groups exhibit good anti-TB activity, provide crucial direction for developing more potent derivatives. rsc.org The analysis of docking results not only confirms the potential of the screened molecules but also provides a roadmap for future modifications to enhance activity even further. jocpr.comrsc.org

Table 2: Examples of In Silico Screened 1,8-Naphthyridine Analogues and Their Predicted Potency

| Compound/Series | Target Receptor | Key In Silico Finding | Reference |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Adenosine A2A Receptor | High docking score (-8.407) and favorable binding energy (-56.60 kcal/mol). | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Adenosine A2A Receptor | Highest docking score (-8.562) and free binding energy (-64.13 kcal/mol) in its series, comparable to the bound ligand. | nih.gov |

| 1-(4-Chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a1) | Histamine H1 Receptor | Identified as a promising bronchorelaxant based on docking studies. | rsc.orgnih.gov |

| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) | Anti-tubercular Target | Docking results of this highly active compound guide future molecular development. | rsc.org |

| Various 1,8-naphthyridine derivatives | Human Estrogen Receptor | Several compounds showed superior docking scores (-147.054 and -147.819 Kcalmol⁻¹) compared to the standard drug, Tamoxifen. | researchgate.net |

Future Directions and Advanced Research Perspectives

Development of Advanced Synthetic Methodologies for Naphthyridine-Piperazine Compounds

The synthesis of the 1,8-naphthyridine (B1210474) core and its functionalization with a piperazine (B1678402) moiety are central to the development of this class of compounds. Modern synthetic chemistry is continuously evolving to provide more efficient, sustainable, and versatile methods for their production.

Recent advancements include the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the preparation of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, offering a faster alternative to conventional heating methods. researchgate.net Green chemistry principles are also being integrated, with the development of methods like the Friedländer reaction in water, a more environmentally benign solvent. nih.govkthmcollege.ac.in

Catalysis plays a pivotal role in the synthesis of these complex molecules. Metal-catalyzed synthesis, including copper-catalyzed annulation of 2-aminonicotinaldehydes with terminal alkynes, provides a direct route to 3-substituted 1,8-naphthyridines. kthmcollege.ac.in Furthermore, palladium-catalyzed C-N coupling reactions are a key strategy for the efficient formation of the bond between the piperazine ring and the naphthyridine core. sciforum.net The development of novel catalytic systems, such as those based on iridium for the dehydrogenative coupling of alcohols, is expanding the toolkit for creating diverse 1,8-naphthyridine derivatives. kthmcollege.ac.in Researchers are also exploring one-pot multicomponent reactions to construct the 1,8-naphthyridine scaffold with high efficiency. nih.govnih.gov

Future synthetic strategies will likely focus on the C–H functionalization of the piperazine ring, a technique that allows for the direct introduction of substituents onto the carbon framework of the piperazine moiety, opening up new avenues for structural diversity and modulation of properties. scispace.com Photocatalytic methods are also emerging as a powerful tool for the synthesis of functionalized piperazines under mild conditions. scispace.com

Elucidation of Novel Biological Targets for 2-(Piperazin-1-YL)-1,8-Naphthyridine Analogues

While the 2-(piperazin-1-yl)-1,8-naphthyridine scaffold has been extensively studied for its interaction with established targets, ongoing research is uncovering novel biological activities and potential therapeutic applications. The versatility of this scaffold allows for its adaptation to interact with a wide array of biological macromolecules. researchgate.netnih.govnih.govfrontiersin.org

Beyond these, researchers are exploring the activity of 1,8-naphthyridine-piperazine derivatives against a range of other targets implicated in various diseases. These include cholinesterases (AChE and BuChE) and voltage-dependent calcium channels (VDCC), which are relevant to the treatment of Alzheimer's disease. rsc.org There is also growing interest in their potential as antitubercular and antileishmanial agents, targeting enzymes and pathways essential for the survival of Mycobacterium tuberculosis and Leishmania parasites, respectively. nih.govmdpi.com The broad spectrum of biological activities also encompasses potential as anti-HIV agents, anti-inflammatory, and antitumor compounds. researchgate.netmdpi.comnih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of 2-(piperazin-1-yl)-1,8-naphthyridine analogues is no exception. These computational tools are being employed to accelerate the design-synthesize-test cycle and to predict the biological activities and pharmacokinetic properties of novel compounds. nih.govijhespub.org

Machine learning algorithms, including deep neural networks, are being developed to predict various molecular properties, such as toxicity and efficacy, from large datasets of chemical structures and biological activities. nih.govijhespub.org These models can identify complex structure-activity relationships that may not be apparent from traditional analysis. Generative models are also being explored for de novo drug design, where AI algorithms can propose entirely new molecular structures with optimized properties for a specific biological target. ijhespub.org While the direct application of these advanced AI techniques to the 2-(piperazin-1-yl)-1,8-naphthyridine scaffold is still emerging, the general trends in drug discovery suggest a future where AI will play an increasingly integral role in the design and optimization of these compounds. nih.govnih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. The 2-(piperazin-1-yl)-1,8-naphthyridine scaffold is well-suited for the development of such multi-target directed ligands (MTDLs). researchgate.net

A notable example is in the area of neurodegenerative diseases like Alzheimer's. Researchers have designed 1,8-naphthyridine derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also modulate voltage-dependent calcium channels, addressing multiple pathological aspects of the disease with a single compound. rsc.org In the realm of oncology, the concept of multi-target antitumor agents is being explored, with derivatives of the related 1,8-naphthalimide-piperazine scaffold showing the ability to induce apoptosis, autophagy, and ferroptosis. nih.gov

The development of MTDLs based on the 2-(piperazin-1-yl)-1,8-naphthyridine core is a promising strategy for treating complex central nervous system (CNS) disorders, where a polypharmacological profile can offer enhanced therapeutic efficacy. researchgate.net This approach is also being investigated for other complex conditions, with the potential to create more effective treatments with potentially reduced side effects compared to combination therapies.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design, guided by an understanding of the structure-activity relationships (SAR) and the molecular interactions between a ligand and its target, is crucial for developing compounds with improved specificity and potency. For the 2-(piperazin-1-yl)-1,8-naphthyridine scaffold, numerous studies have focused on elucidating these relationships to optimize their therapeutic potential.